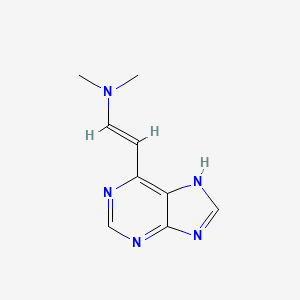

(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine

Description

(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine is a purine derivative characterized by an ethenamine (vinylamine) substituent at the 6-position of the purine core. The (E)-stereochemistry denotes the trans configuration of the double bond in the ethenamine moiety. This compound belongs to a class of modified purines, which are widely studied for their biological activities, including kinase inhibition and nucleic acid interactions. The dimethylamino group enhances solubility and may influence binding interactions in biological systems.

Properties

Molecular Formula |

C9H11N5 |

|---|---|

Molecular Weight |

189.22 g/mol |

IUPAC Name |

(E)-N,N-dimethyl-2-(7H-purin-6-yl)ethenamine |

InChI |

InChI=1S/C9H11N5/c1-14(2)4-3-7-8-9(12-5-10-7)13-6-11-8/h3-6H,1-2H3,(H,10,11,12,13)/b4-3+ |

InChI Key |

NRMQFRHNMPXNII-ONEGZZNKSA-N |

Isomeric SMILES |

CN(C)/C=C/C1=C2C(=NC=N1)N=CN2 |

Canonical SMILES |

CN(C)C=CC1=C2C(=NC=N1)N=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine typically involves the following steps:

Starting Materials: The synthesis begins with purine derivatives and appropriate alkylating agents.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine can be contextualized against related purine derivatives. Below is a systematic comparison:

Structural Analogues

Key Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) at C6 increase reactivity toward nucleophilic targets, critical for irreversible enzyme inhibition .

- Steric Considerations : Bulky substituents (e.g., triisopropylsilyl) reduce off-target interactions but may limit bioavailability .

- Stereochemical Impact : The (E)-configuration in ethenamine derivatives optimizes spatial alignment for target binding, as seen in related kinase inhibitors .

Data Tables

Table 1: Physicochemical Properties

*Predicted using ChemDraw.

Biological Activity

(E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine, a purine derivative with a unique ethenamine functional group, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a purine ring connected to an ethenamine moiety, which contributes to its reactivity and biological activity. The molecular formula is C₁₃H₁₅N₅, with a molar mass of approximately 229.3 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as:

- Antitumor Agent : Preliminary studies have shown efficacy against various cancer cell lines, suggesting its potential as an anticancer drug.

- Enzyme Inhibitor : The compound may inhibit enzymes involved in nucleotide metabolism, which could affect cellular signaling pathways critical for cancer progression and other diseases.

The biological activity of this compound appears to be linked to its interactions with specific enzymes and receptors. It has been proposed that the compound may modulate the activity of phosphoinositide 3-kinase (PI3K), a key player in cell growth and survival pathways. Inhibition of PI3K has therapeutic implications in treating cancers and inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study assessing the antitumor effects of this compound, researchers treated several cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell types. This suggests that the compound effectively disrupts cancer cell viability through its interaction with cellular mechanisms involved in growth regulation.

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 25 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Purine Base : Starting from commercially available purine derivatives.

- Introduction of Ethenamine Group : Utilizing methods such as nucleophilic substitution to attach the ethenamine moiety.

- Dimethylation : Employing methylating agents to introduce the dimethylamino group.

These synthetic routes allow for flexibility and optimization based on desired yields and purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (E)-N,N-Dimethyl-2-(9H-purin-6-yl)ethenamine?

- Methodological Answer : A robust approach involves condensation reactions using dimethylformamide (DMF) as a solvent under nitrogen atmosphere, with heating (e.g., 140°C for 24 hours). This method is adapted from nitroarene coupling strategies, where nitro groups are reduced or displaced by purine derivatives . Purification via silica gel chromatography (e.g., 5% MeOH/DCM) or reversed-phase C18 chromatography ensures high yield and purity, as demonstrated in analogous purine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Multi-dimensional NMR (1H, 13C, HSQC) is critical for confirming regiochemistry and tautomeric states . LC-UV-MS provides molecular weight verification, while IR spectroscopy identifies functional groups (e.g., amine stretches at ~3286 cm⁻¹) . For crystalline samples, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.